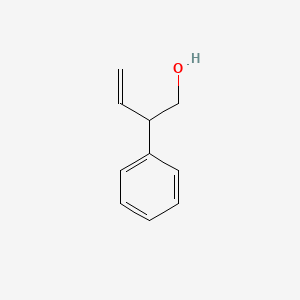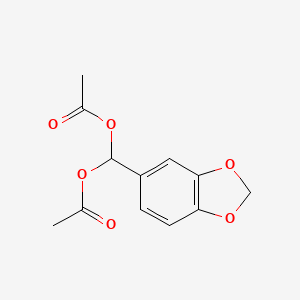
Hafnium;rhenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hafnium and rhenium are transition metals known for their unique properties and applications. Hafnium, represented by the symbol Hf, has an atomic number of 72 and is a lustrous, silvery-gray metal. Rhenium, represented by the symbol Re, has an atomic number of 75 and is a dense, silvery-white metal. When combined, hafnium and rhenium form a compound that exhibits remarkable properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of hafnium and rhenium compounds typically involves high-temperature processes. One common method is the reduction of hafnium tetrachloride (HfCl₄) and rhenium heptoxide (Re₂O₇) using hydrogen gas at elevated temperatures. This process yields hafnium-rhenium alloys with desired compositions.
Industrial Production Methods: Industrial production of hafnium and rhenium compounds often involves vacuum arc furnaces. In these furnaces, metal powders of hafnium and rhenium are compressed into tablets and degassed in a vacuum environment. The resulting alloys are then melted and solidified to form high-purity hafnium-rhenium compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Hafnium and rhenium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, hafnium reacts with halogens to form hafnium halides, such as hafnium tetrachloride (HfCl₄) . Rhenium compounds, on the other hand, can form oxides, halides, and carbides .
Common Reagents and Conditions: Common reagents used in the reactions of hafnium and rhenium compounds include halogens (e.g., chlorine, fluorine), hydrogen gas, and various acids. These reactions often require high temperatures and controlled environments to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of hafnium and rhenium compounds include hafnium dioxide (HfO₂), hafnium carbide (HfC), rhenium trioxide (ReO₃), and rhenium hexafluoride (ReF₆) .
Wissenschaftliche Forschungsanwendungen
Hafnium and rhenium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, hafnium and rhenium compounds are explored for their potential use in cancer treatment and imaging techniques . In industry, these compounds are used in high-temperature alloys, aerospace components, and electronic devices due to their excellent thermal and mechanical properties .
Wirkmechanismus
The mechanism of action of hafnium and rhenium compounds involves their ability to form stable bonds with other elements and compounds. Hafnium, for example, forms a protective oxide layer when exposed to air, which prevents further oxidation . Rhenium compounds, on the other hand, exhibit unique catalytic properties due to their ability to undergo multiple oxidation states . These properties make hafnium and rhenium compounds effective in various applications, including catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
Hafnium and rhenium compounds can be compared with other transition metal compounds, such as those of zirconium and tungsten. Zirconium, like hafnium, forms stable oxides and carbides, but hafnium exhibits better high-temperature stability and corrosion resistance . Tungsten, similar to rhenium, is used in high-temperature applications, but rhenium offers superior catalytic properties and resistance to oxidation . These unique properties make hafnium and rhenium compounds valuable in specialized applications where other metals may not perform as well.
List of Similar Compounds:- Zirconium compounds (e.g., zirconium dioxide, zirconium carbide)
- Tungsten compounds (e.g., tungsten trioxide, tungsten carbide)
- Molybdenum compounds (e.g., molybdenum trioxide, molybdenum carbide)
Eigenschaften
CAS-Nummer |
12298-62-3 |
|---|---|
Molekularformel |
HfRe2 |
Molekulargewicht |
550.90 g/mol |
IUPAC-Name |
hafnium;rhenium |
InChI |
InChI=1S/Hf.2Re |
InChI-Schlüssel |
HYTCAZKCLOORMD-UHFFFAOYSA-N |
Kanonische SMILES |
[Hf].[Re].[Re] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol](/img/structure/B14724486.png)


![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)
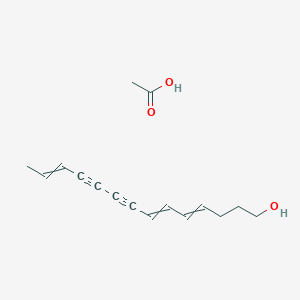


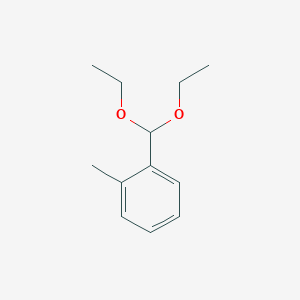
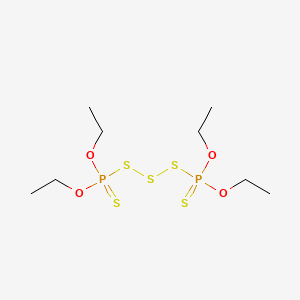


![4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione](/img/structure/B14724561.png)
